![molecular formula C24H29N3O3S B4278296 3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA](/img/structure/B4278296.png)
3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA
Descripción general
Descripción
3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA is a complex organic compound that features an adamantyl group, a sulfonamide group, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA typically involves multiple steps, starting with the preparation of the adamantyl derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with appropriate reagents to introduce the sulfonamide and substituted phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the sulfonamide or phenyl groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonamide and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other adamantyl derivatives and sulfonamide-containing molecules. Examples include:
1-adamantylamine:
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Uniqueness
3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA is unique due to its combination of an adamantyl group, a sulfonamide group, and a substituted phenyl group. This combination imparts unique structural and functional properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-16-3-2-4-21(9-16)26-23(28)25-20-5-7-22(8-6-20)31(29,30)27-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19,27H,10-15H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMZRIKJBDDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B4278214.png)
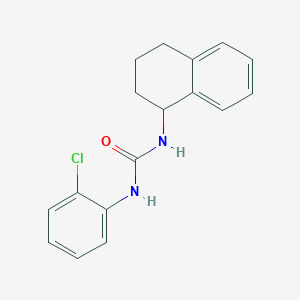
![N-(naphthalen-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
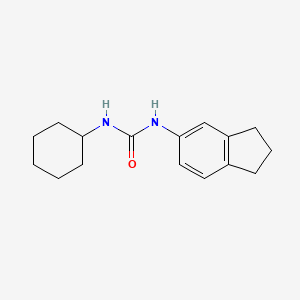
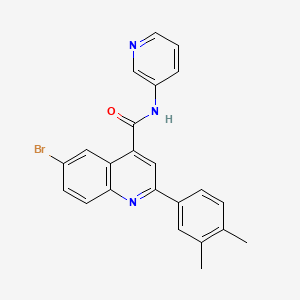
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)
![3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278269.png)
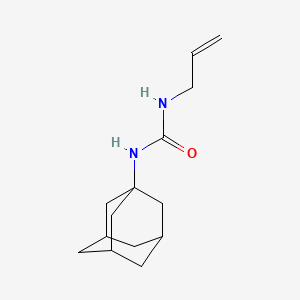
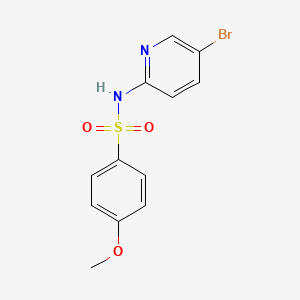
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
